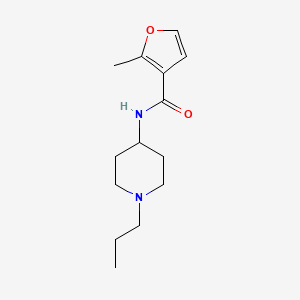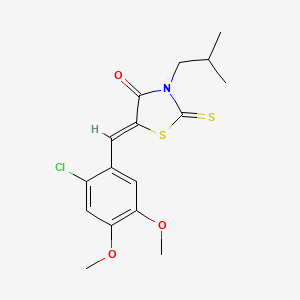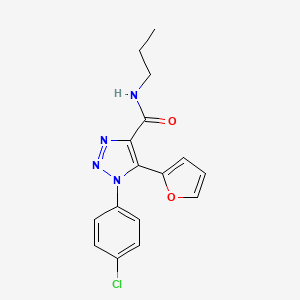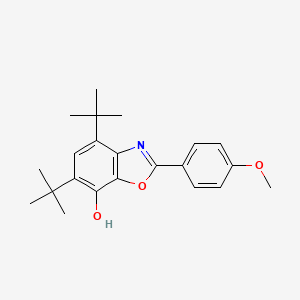![molecular formula C14H17Cl2N3O2 B4761779 N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4761779.png)
N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, commonly known as DPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a urea derivative that exhibits a unique set of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of DPU involves its interaction with various molecular targets in the body. DPU has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the induction of apoptosis (programmed cell death). Additionally, DPU has been found to modulate the activity of certain neurotransmitter receptors in the brain, leading to the regulation of neuronal activity. The precise mechanism of action of DPU is still being investigated, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects
DPU exhibits a unique set of biochemical and physiological effects that make it a promising candidate for further investigation. In cancer research, DPU has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the induction of apoptosis. In neuroscience, DPU has been found to modulate the activity of certain neurotransmitter receptors in the brain, leading to the regulation of neuronal activity. Additionally, DPU has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPU in lab experiments include its ease of synthesis, potent pharmacological properties, and unique set of biochemical and physiological effects. Additionally, DPU has been extensively studied, and its pharmacological properties are well-characterized. However, there are also limitations to using DPU in lab experiments. For example, DPU is a relatively new compound, and its long-term effects are still unknown. Additionally, DPU may exhibit off-target effects, leading to potential toxicity concerns.
Orientations Futures
There are many future directions for the investigation of DPU. In cancer research, further studies are needed to fully understand the mechanism of action of DPU and its potential use in the development of new cancer therapies. In neuroscience, further studies are needed to investigate the potential use of DPU in the treatment of neurological disorders such as schizophrenia and depression. Additionally, further studies are needed to investigate the long-term effects of DPU and its potential toxicity concerns. Overall, DPU is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its pharmacological properties.
Applications De Recherche Scientifique
DPU has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, DPU has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. In neuroscience, DPU has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders such as schizophrenia and depression. In drug discovery, DPU has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2/c15-10-4-5-11(16)12(9-10)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKCADUGYPVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)

![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761726.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4761739.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4761740.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4761747.png)

![N-(3-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4761764.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
![N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4761770.png)

